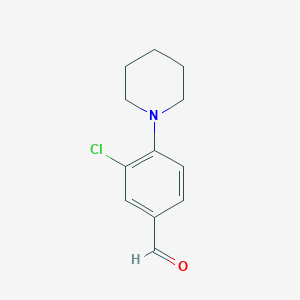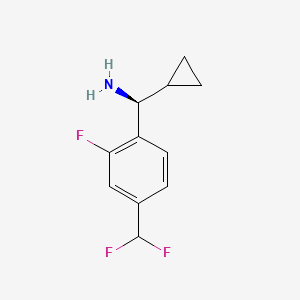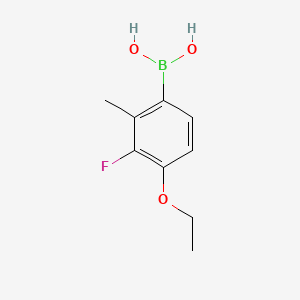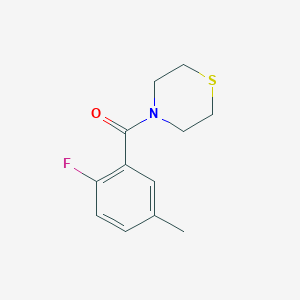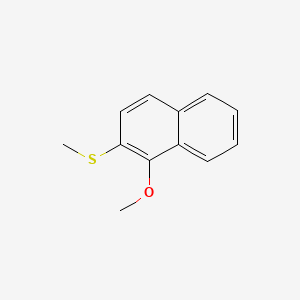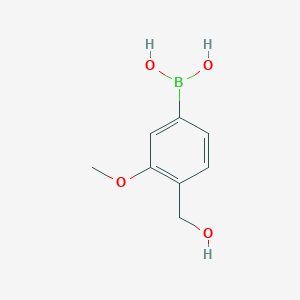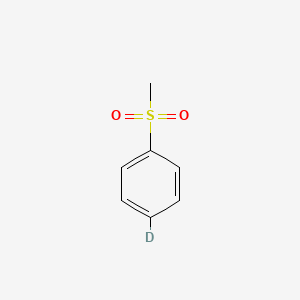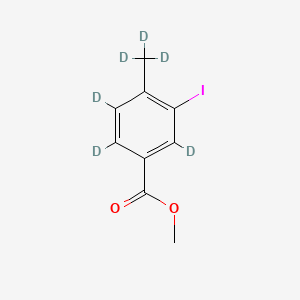![molecular formula C14H15N3O2 B14029509 (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione is a complex heterocyclic compound. This compound features a unique spirocyclic structure, which is a fusion of multiple ring systems, including benzo, pyrazolo, diazepine, and cyclopropane moieties. The presence of these diverse ring systems imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrazolo ring: This step typically involves the condensation of an aryl aldehyde with 2-aminopyrazine under acidic conditions.
Cyclization: The intermediate formed undergoes cyclization with tert-butyl isocyanide, leading to the formation of the pyrazolo[1,2-a][1,2]diazepine core.
Chemical Reactions Analysis
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione can be compared with other similar compounds, such as:
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine: This compound features a similar diazepine ring system but with different substituents and ring fusions.
Imidazo[1,2-a]pyrazines: These compounds share the pyrazine ring but differ in their overall structure and properties.
Quinazolinotriazolobenzodiazepine: This compound has a similar diazepine core but with additional ring systems and functional groups.
The uniqueness of (S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1’-cyclopropane]-5,11(10H)-dione lies in its spirocyclic structure and the combination of multiple ring systems, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
(6S)-6-aminospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-5,11-dione |
InChI |
InChI=1S/C14H15N3O2/c15-11-9-3-1-2-4-10(9)12(18)16-7-14(5-6-14)8-17(16)13(11)19/h1-4,11H,5-8,15H2/t11-/m0/s1 |
InChI Key |
WVWLSQOPNINZBL-NSHDSACASA-N |
Isomeric SMILES |
C1CC12CN3C(=O)[C@H](C4=CC=CC=C4C(=O)N3C2)N |
Canonical SMILES |
C1CC12CN3C(=O)C(C4=CC=CC=C4C(=O)N3C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)
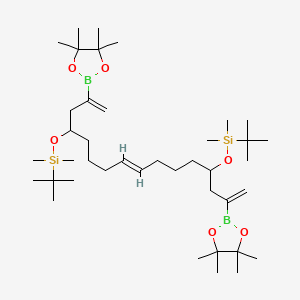
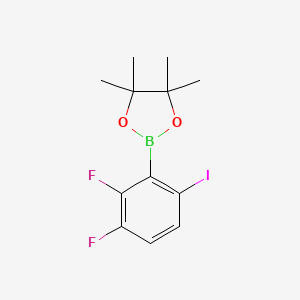
![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
